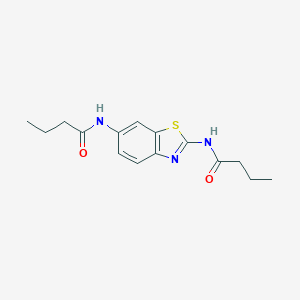![molecular formula C17H17F2NO3 B251102 N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention for its potential therapeutic applications. It is a small molecule that belongs to the class of N-(2-phenyl-2-(2,3-dimethylphenoxy) ethyl) amides and has been shown to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
DFN-15 has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. DFN-15 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
DFN-15 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, DFN-15 reduces the production of prostaglandins, thus reducing inflammation and pain. Additionally, DFN-15 has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
DFN-15 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro. In addition, DFN-15 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
DFN-15 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit potent anti-inflammatory and analgesic effects. However, DFN-15 has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on DFN-15. One potential area of investigation is its use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, DFN-15 could be further optimized to improve its potency and selectivity for COX-2 inhibition, which could lead to the development of more effective anti-inflammatory and analgesic drugs.
合成法
DFN-15 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 2-chloro-4-(difluoromethoxy) benzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions with various reagents to yield the final product, DFN-15. The synthesis method has been optimized to ensure high yield and purity of the compound.
特性
分子式 |
C17H17F2NO3 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17F2NO3/c1-11-6-5-9-14(12(11)2)22-10-16(21)20-13-7-3-4-8-15(13)23-17(18)19/h3-9,17H,10H2,1-2H3,(H,20,21) |
InChIキー |
CJJUATHDQZEGJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)



![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
